

# Glass transition temperature of thermoplastic copolyester elastomers

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An In-depth Technical Guide to the Glass Transition Temperature of Thermoplastic Copolyester Elastomers

For Researchers, Scientists, and Drug Development Professionals

## Introduction to Thermoplastic Copolyester Elastomers (TPC-ET)

Thermoplastic copolyester elastomers (TPC-ET), also known as copolyester elastomers (COPE) or thermoplastic polyester elastomers (TPE-E), are a class of high-performance block copolymers. They uniquely combine the elasticity of rubber with the processing ease of thermoplastics.<sup>[1]</sup> Their structure consists of alternating hard and soft segments along the polymer backbone.<sup>[2]</sup>

- **Hard Segments:** These are typically crystalline aromatic polyesters, such as poly(butylene terephthalate) (PBT), which have a high melting temperature ( $T_m$ ) and provide structural strength.<sup>[2]</sup>
- **Soft Segments:** These are amorphous polyethers with a low glass transition temperature ( $T_g$ ), commonly poly(tetramethylene ether) glycol (PTMG), which impart flexibility and elastomeric properties.<sup>[2]</sup>

This segmented structure leads to a microphase-separated morphology where the crystalline hard segments act as physical crosslinks within a flexible amorphous matrix, eliminating the

need for chemical curing.[1] At elevated temperatures, the hard segments melt, allowing the material to be processed like a thermoplastic. Upon cooling, they recrystallize, restoring the material's elastomeric properties.

## The Glass Transition Temperature ( $T_g$ ) in TPC-ETs

The glass transition temperature ( $T_g$ ) is a critical thermal property of the amorphous regions in a polymer. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating.[3] For TPC-ETs, two distinct glass transitions can often be observed due to their biphasic nature:

- **$T_g$  of the Soft Segment ( $T_{gs}$ ):** This is the primary  $T_g$  for the material's elastomeric properties. It occurs at a low temperature and signifies the point where the amorphous soft segments gain mobility, allowing the material to become flexible and rubber-like.
- **$T_g$  of the Hard Segment ( $T_{gh}$ ):** If the hard segment has an amorphous portion, it will also exhibit a glass transition at a higher temperature. This is often less prominent than the melting temperature ( $T_m$ ) of the crystalline portion of the hard segment.

Understanding the  $T_g$  is crucial as it dictates the lower service temperature limit of the material and influences its mechanical properties, such as stiffness and damping.

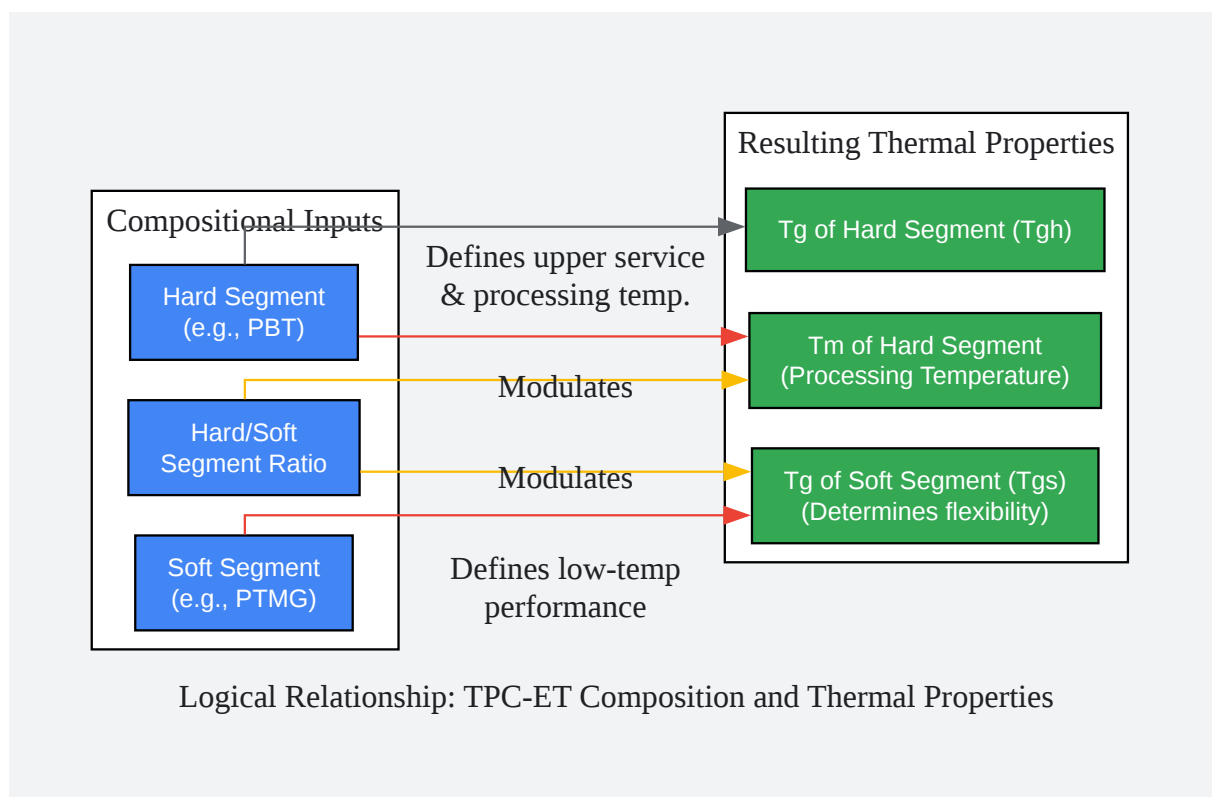
## Factors Influencing the Glass Transition Temperature

The  $T_g$  of a TPC-ET is not a single value but is highly dependent on its molecular architecture. The key factors are the chemical nature of the hard and soft segments and their relative proportions.

- **Soft Segment Content & Molecular Weight:** Increasing the weight percentage or the molecular weight of the flexible soft segment (e.g., PTMG) generally leads to more distinct phase separation between the hard and soft domains.[4] This enhanced separation results in a more pronounced and often slightly lower soft segment  $T_g$ , as the soft segment chains have more freedom of movement. Conversely, a lower soft segment content can lead to more mixing of the phases, restricting chain mobility and raising the soft segment's  $T_g$ .

- **Hard Segment Structure:** The stiffness of the hard segment's polymer chain significantly impacts the overall properties. The presence of bulky structures, like the double aromatic ring in a naphthalate-based polyester versus a single ring in a terephthalate-based one, restricts rotational freedom and increases the hard segment's Tg and stiffness.<sup>[1]</sup>

The interplay between these components determines the final thermal and mechanical properties of the elastomer.



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**Caption:** TPC-ET composition dictates its key thermal transitions.

## Quantitative Data on TPC-ET Glass Transition Temperatures

The following tables summarize the glass transition temperatures for various TPC-ETs based on poly(butylene terephthalate) (PBT) as the hard segment and poly(tetramethylene ether

glycol) (PTMEG) as the soft segment. Data is derived from Differential Scanning Calorimetry (DSC) measurements.

Table 1: Thermal Properties of PBT-co-PTMEG Copolymers with Varying Soft Segment Content

Polymer Designation	PTMEG Content (wt%)	Soft Segment Tg (Tgs) (°C)	Crystallization Temp (Tc) (°C)	Melting Temp (Tm) (°C)
Neat PBT	0	42.0	182.3	223.5
PBT-co-PTMEG-10	10	-34.2	171.2	215.1
PBT-co-PTMEG-20	20	-55.8	159.4	208.7
PBT-co-PTMEG-30	30	-65.1	148.5	201.3
PBT-co-PTMEG-40	40	-72.3	135.1	195.4
Data sourced from a study on PBT-co-PTMEG copolymers. The Tg for neat PBT is sourced from NETZSCH Polymers. <a href="#">[5]</a> <a href="#">[6]</a>				

As shown in the table, the glass transition temperature of the soft segment (Tgs) decreases significantly as the weight percentage of the flexible PTMEG segment increases. This is accompanied by a decrease in both the crystallization and melting temperatures of the hard PBT segment, indicating that the incorporation of the soft segment disrupts the hard segment's ability to form perfect crystals.[\[6\]](#)

## Experimental Protocols for Tg Determination

The glass transition temperature of TPC-ETs is primarily determined using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

## Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] The glass transition is observed as a step-like change in the heat flow curve.[8]

Typical Experimental Protocol:

- Instrument: DSC analyzer (e.g., DSC 204 F1 Phoenix®).[9]
- Sample Preparation: A small sample (typically 5-10 mg) is sealed in an aluminum pan. Samples are often dried to remove any thermal history.[6]
- Test Procedure:
  - First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 240 °C) to erase its thermal history.[6]
  - Controlled Cooling: The sample is then cooled at a specific rate (e.g., 10 °C/min) to a low temperature (e.g., -100 °C).
  - Second Heating Scan: A second heating scan is performed at the same rate (e.g., 10 °C/min). The data from this scan is typically used for analysis.[9]
- Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation (flow rate e.g., 20-40 mL/min).[6][9]
- Tg Determination: The glass transition temperature is typically reported as the midpoint of the step transition in the heat flow curve from the second heating scan.[5]

**Caption:** Standard DSC workflow for measuring polymer Tg.

## Dynamic Mechanical Analysis (DMA)

DMA is an extremely sensitive technique for determining Tg. It measures the mechanical properties (modulus and damping) of a material as it is deformed under a periodic oscillating force while the temperature is ramped.[10]

Typical Experimental Protocol:

- Instrument: DMA analyzer (e.g., TA Instruments DMA Q800).
- Sample Preparation: A rectangular sample of defined dimensions (e.g., 45 mm length x 10 mm width) is prepared and mounted in a suitable clamp (e.g., single cantilever).
- Test Procedure: The sample is subjected to an oscillating strain at a fixed frequency (e.g., 1 Hz) while the temperature is increased at a constant rate (e.g., 2-3 °C/min) over a wide range (e.g., -120 °C to 160 °C).
- Tg Determination: The glass transition is not a single point but a region. It can be identified in three ways from the DMA output curves:
  - Storage Modulus (E'): The onset of the steep drop in the storage modulus, which represents the material's stiffness.
  - Loss Modulus (E''): The peak of the loss modulus curve, which relates to the energy dissipated as heat.
  - Tan Delta ( $\delta$ ): The peak of the tan delta curve (the ratio of E''/E'), which represents damping. The peak of tan delta is the most commonly reported value for Tg from DMA.[8]

It is critical to report the frequency used for the test, as the measured Tg is frequency-dependent.

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